1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

CAS No.: 439095-40-6

Cat. No.: VC2432358

Molecular Formula: C18H18F3NO

Molecular Weight: 321.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 439095-40-6 |

|---|---|

| Molecular Formula | C18H18F3NO |

| Molecular Weight | 321.3 g/mol |

| IUPAC Name | 1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol |

| Standard InChI | InChI=1S/C18H18F3NO/c1-22-15-10-6-5-9-14(15)17(23,18(19,20)21)16(22)12-11-13-7-3-2-4-8-13/h2-10,16,23H,11-12H2,1H3 |

| Standard InChI Key | ISPQSQMCJJXWFH-UHFFFAOYSA-N |

| SMILES | CN1C(C(C2=CC=CC=C21)(C(F)(F)F)O)CCC3=CC=CC=C3 |

| Canonical SMILES | CN1C(C(C2=CC=CC=C21)(C(F)(F)F)O)CCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structure

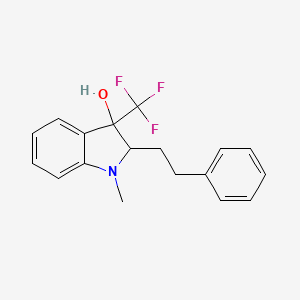

1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is a fluorinated indole derivative with several formal identification parameters. The compound possesses a complex molecular structure centered around an indole ring system with specific functional group substitutions.

Identification Parameters

The compound can be identified through several standardized chemical identifiers as presented in Table 1.

| Parameter | Value |

|---|---|

| IUPAC Name | 1-methyl-2-(2-phenylethyl)-3-(trifluoromethyl)-2H-indol-3-ol |

| Molecular Formula | C18H18F3NO |

| CAS Registry Number | 439095-40-6 |

| MDL Number | MFCD03425785 |

Table 1: Standard identification parameters for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

Structural Characteristics

The structure of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol features an indole scaffold with specific substitutions. The molecule contains a trifluoromethyl group at the 3-position, which is also hydroxylated (3-indolinol). Additionally, it has a phenethyl group at the 2-position and a methyl group at the nitrogen atom (position 1). The presence of the trifluoromethyl group significantly influences the compound's electronic properties and reactivity profile due to the strong electron-withdrawing nature of this substituent. The hydroxyl group at position 3 creates a tertiary alcohol functionality, which contributes to the compound's potential hydrogen bonding capabilities and possible reactivity in chemical transformations.

Physical and Chemical Properties

Basic Physical Properties

The fundamental physical properties of the compound are summarized in Table 2.

| Property | Value |

|---|---|

| Molecular Weight | 321.35 g/mol |

| Physical State | Not specified in available sources |

| Storage Temperature | Ambient |

| Boiling Point | Not available |

| Melting Point | Not available |

| Flash Point | Not available |

| Solubility | Not specified in available sources |

Table 2: Physical properties of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

Chemical Reactivity

Based on the structural features and limited information in the safety data sheet, several predictive observations about chemical reactivity can be made. The compound contains a tertiary alcohol functional group at the 3-position, which may participate in typical alcohol reactions such as esterification, oxidation, or dehydration. The trifluoromethyl group is generally stable but imparts unique electronic effects that can influence reactivity patterns. The indole core provides potential sites for electrophilic aromatic substitution, though reactivity may be modified by the existing substituents.

| Hazard Type | Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory System) |

Table 3: GHS Hazard Classification for 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol

Stability and Reactivity Parameters

Understanding the stability and potential reactivity of 1-Methyl-2-phenethyl-3-(trifluoromethyl)-3-indolinol is essential for safe handling and experimental design.

Decomposition Products

Under conditions of thermal decomposition or combustion, the compound may generate:

These decomposition products present significant hazards, particularly hydrogen fluoride, which is highly corrosive and toxic.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume